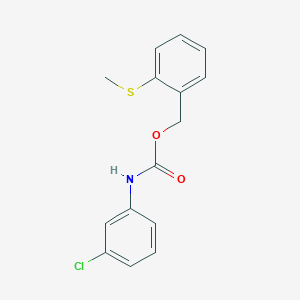

2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate

Beschreibung

2-(Methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a benzyl group substituted with a methylsulfanyl moiety at the 2-position and an N-(3-chlorophenyl)carbamate functional group. Carbamates are widely studied for their biological activities, including pesticidal, herbicidal, and pharmacological properties. The methylsulfanyl group contributes to lipophilicity, while the 3-chlorophenyl moiety may enhance binding to biological targets through halogen interactions .

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-20-14-8-3-2-5-11(14)10-19-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXWNLISYAEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1COC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl alcohol with 3-chlorophenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives. Stability data for analogous compounds suggest:

-

Acidic Hydrolysis : Cleavage of the carbamate bond at elevated temperatures (e.g., HCl/MeOH, 60°C) .

-

Basic Hydrolysis : Faster degradation in alkaline media (e.g., NaOH/EtOH) due to nucleophilic attack on the carbonyl .

Hydrolysis Products :

-

2-(Methylsulfanyl)benzyl alcohol

-

3-Chloroaniline

-

CO₂ (g)

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reactivity is critical for modulating biological activity .

Oxidation Pathways :

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide derivative | RT, 1–2 h |

| KMnO₄ or Oxone® | Sulfone derivative | 0–25°C, 4–12 h |

Nucleophilic Substitution

The electron-withdrawing carbamate group activates the benzyl position for nucleophilic substitution. For example:

Example Reaction :

Cross-Coupling Reactions

Potential Coupling Partners :

-

Arylboronic acids (for Suzuki coupling)

-

Alkynes (for Sonogashira coupling)

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 200°C, releasing isocyanates and sulfur-containing byproducts .

-

Photolysis : UV exposure may cleave the carbamate bond, forming radicals or rearranged products .

Biological and Catalytic Interactions

While not directly studied, structurally similar carbamates exhibit:

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Chemistry

In organic chemistry, 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its functional groups that facilitate diverse chemical transformations.

Biology

Research has indicated potential biological activities of this compound, particularly in its interactions with enzymes and receptors. Studies suggest that it may exhibit antimicrobial properties and could be explored for its effects on cellular pathways.

Medicine

The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in drug development targeting specific molecular pathways related to diseases such as cancer and infections.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials, contributing to advancements in chemical processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Minimum inhibitory concentrations (MICs) below 10 μM against various bacterial strains have been reported, demonstrating its potential as an effective antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of carbamate derivatives similar to this compound. For instance, modifications in substituents on the phenyl ring have shown a strong correlation with cytotoxicity against cancer cell lines. The mechanism often involves inhibition of specific cellular pathways leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

- Cytotoxicity Against Cancer Cells : A study evaluating the effects on human epidermoid carcinoma cells (A-431) revealed that structural modifications significantly influenced IC50 values, indicating that specific substituents enhance cytotoxicity.

Data Tables

Wirkmechanismus

The mechanism of action of 2-(methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Core Structural Variations

- Target Compound: 2-(Methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate Features: Benzyl group with methylsulfanyl (S-CH₃) at 2-position; 3-chlorophenyl carbamate.

- But-3-yn-2-yl N-(3-Chlorophenyl)carbamate (CAS 1967-16-4) Features: Propargyl (but-3-yn-2-yl) group instead of benzyl; retains 3-chlorophenyl carbamate.

- Pyribencarb (Methyl (E)-N-[2-chloro-5-[1-(6-methylpyridin-2-ylmethoxyimino)ethyl]benzyl]carbamate) Features: Extended benzyl substituent with pyridylmethoxyimino group; 2-chloro substitution on benzene. Key Properties: Enhanced solubility from pyridine ring; likely improved target specificity (e.g., insecticidal activity) .

- Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1) Features: 3-Hydroxyphenyl instead of 3-chlorophenyl; lacks sulfur substituents.

Physicochemical Properties

| Compound | logP (Estimated) | Solubility (Water) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~2.8 | Low | Moderate (S-CH₃ oxidation) |

| But-3-yn-2-yl N-(3-Chlorophenyl)carbamate | ~2.5 | Very low | Low (Alkyne reactivity) |

| Pyribencarb | ~3.2 | Moderate (pyridine) | High |

| Methyl (3-Hydroxyphenyl)-carbamate | ~1.5 | High | Low (Phase II conjugation) |

Toxicity and Regulatory Status

- Target Compound: Limited data; methylsulfanyl groups are generally less toxic than sulfonyl or nitro groups.

- Pyribencarb : Regulated under chemical enforcement orders due to environmental persistence .

- Methyl (3-Hydroxyphenyl)-carbamate : Classified under GHS 1.0; moderate toxicity (oral LD₅₀ ~500 mg/kg in rodents) .

Biologische Aktivität

2-(Methylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₄ClN₃O₂S

- Molecular Weight : 307.79 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the methylsulfanyl group is often linked to enhanced interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

- Case Study : A study on related carbamate derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy (Holla et al., 2002) .

Anticancer Activity

The anticancer potential of carbamate derivatives has been widely studied, with various compounds showing promising results in inhibiting tumor growth.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, inhibition of phosphatidylinositol 3-kinase (PI3K) pathways has been linked to the compound's effectiveness in inducing cell death in tumor models (MDPI, 2022) .

- In Vitro Studies : In vitro assays have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values reported for these compounds suggest significant potency, often comparable to established chemotherapeutics (MDPI, 2022) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| Similar Carbamate Derivative | HCT-15 (Colon Cancer) | <10 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Covalent Bonding : The compound may form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

- Lipophilicity : The methylsulfanyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets.

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial for further development:

Q & A

Q. How can alternative synthetic pathways improve scalability for preclinical studies?

- Methodology : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours). Flow chemistry optimizes reagent mixing and minimizes byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.